molecular formula C14H16N4O4 B065232 N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide CAS No. 166115-68-0

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide

Cat. No. B065232
M. Wt: 304.3 g/mol
InChI Key: ZIRXNGLBFYVWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide, also known as ADMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMP belongs to the family of pyrimidine derivatives and has been found to exhibit promising results in various scientific research studies.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus.

Mechanism Of Action

The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and viral replication. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cancer cells. It has also been found to inhibit the activity of the NS5B protein, which is involved in the replication of the hepatitis C virus.

Biochemical And Physiological Effects

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. It has been found to exhibit anti-inflammatory properties and reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has various advantages and limitations for lab experiments. It is a well-studied compound with a known synthesis method and has been extensively studied for its potential therapeutic applications. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide has low solubility in water, which can limit its use in certain experiments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are various future directions for the study of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide. It has been found to exhibit promising results in various scientific research studies, and further studies are needed to fully understand its potential therapeutic applications. Future studies could focus on the optimization of the synthesis method for high yield and purity, the development of new formulations for improved solubility, and the study of its potential applications in other diseases.
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit the growth of cancer cells and the replication of the hepatitis C virus and the Zika virus. Further studies are needed to fully understand its potential applications and optimize its use in scientific research.

Synthesis Methods

The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxypyrimidine-5-carboxylic acid in the presence of a base. The reaction results in the formation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide as a white crystalline solid. The synthesis method has been extensively studied and optimized for high yield and purity.

properties

CAS RN

166115-68-0

Product Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide

Molecular Formula

C14H16N4O4

Molecular Weight

304.3 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H16N4O4/c1-17-11(15)10(13(20)18(2)14(17)21)16-12(19)8-5-4-6-9(7-8)22-3/h4-7H,15H2,1-3H3,(H,16,19)

InChI Key

ZIRXNGLBFYVWOD-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=CC=C2)OC)N

synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3-methoxy-

Origin of Product

United States

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